2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-
Brand Name: Vulcanchem
CAS No.: 95923-41-4
VCID: VC17296635
InChI: InChI=1S/C16H10ClNO4/c17-9-14(19)18-12-7-6-11(8-13(12)22-16(18)21)15(20)10-4-2-1-3-5-10/h1-8H,9H2
SMILES:
Molecular Formula: C16H10ClNO4
Molecular Weight: 315.71 g/mol

2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-

CAS No.: 95923-41-4

Cat. No.: VC17296635

Molecular Formula: C16H10ClNO4

Molecular Weight: 315.71 g/mol

* For research use only. Not for human or veterinary use.

2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)- - 95923-41-4

Specification

CAS No. 95923-41-4
Molecular Formula C16H10ClNO4
Molecular Weight 315.71 g/mol
IUPAC Name 6-benzoyl-3-(2-chloroacetyl)-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C16H10ClNO4/c17-9-14(19)18-12-7-6-11(8-13(12)22-16(18)21)15(20)10-4-2-1-3-5-10/h1-8H,9H2
Standard InChI Key AKRSCKRYGNDLOQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The benzoxazolone scaffold consists of a fused bicyclic system containing an oxazolone ring (a five-membered lactam) attached to a benzene ring. In 2(3H)-Benzoxazolone, 6-benzoyl-3-(chloroacetyl)-, two key modifications distinguish it from the parent structure:

  • 6-Benzoyl group: Aromatic acylation at the 6th position introduces a benzoyl moiety (C6H5CO\text{C}_6\text{H}_5\text{CO}-), enhancing lipophilicity and electronic stability.

  • 3-Chloroacetyl group: Substitution at the 3rd position with a chloroacetyl group (ClCH2CO\text{ClCH}_2\text{CO}-) confers electrophilic reactivity, enabling interactions with biological nucleophiles such as thiols or amines .

These substitutions create a sterically and electronically diverse molecule, facilitating interactions with multiple biological targets.

Table 1: Physicochemical Properties of 2(3H)-Benzoxazolone, 6-Benzoyl-3-(Chloroacetyl)-

PropertyValue
CAS Number95923-41-4
Molecular FormulaC16H10ClNO4\text{C}_{16}\text{H}_{10}\text{ClNO}_{4}
Molecular Weight315.71 g/mol
Melting Point205–220°C (literature range)
SolubilityLow in water; soluble in DMSO, DMF
StabilityHydrolytically sensitive at extreme pH

Synthesis Methodologies

Acylation Reactions for 6-Benzoyl Substitution

The 6-benzoyl group is introduced via Friedel-Crafts acylation, employing benzoyl chloride (C6H5COCl\text{C}_6\text{H}_5\text{COCl}) in the presence of Lewis acids such as aluminum chloride (AlCl3\text{AlCl}_3) or polyphosphoric acid (PPA) . This regioselective reaction targets the 6th position due to the electron-donating effects of the lactam oxygen, which activates the para position of the benzene ring .

Mechanistic Insight:

Benzoxazolone+Benzoyl ChlorideAlCl36-Benzoyl-2(3H)-Benzoxazolone+HCl\text{Benzoxazolone} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} \text{6-Benzoyl-2(3H)-Benzoxazolone} + \text{HCl}

Chloroacetylation at the 3rd Position

The 3-chloroacetyl group is appended via nucleophilic substitution or Mannich reactions. In one approach, chloroacetyl chloride (ClCH2COCl\text{ClCH}_2\text{COCl}) reacts with the secondary amine of benzoxazolone under basic conditions :

6-Benzoyl-2(3H)-Benzoxazolone+ClCH2COClEt3NTarget Compound+HCl\text{6-Benzoyl-2(3H)-Benzoxazolone} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Optimization Challenges

  • Regioselectivity: Competing acylation at the 5th position is mitigated using bulky directing groups or low-temperature conditions .

  • Stability of Chloroacetyl Group: The chloroacetyl moiety is prone to hydrolysis, necessitating anhydrous conditions during synthesis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • Lactam C=O Stretch: 1780–1775 cm1^{-1} .

  • Aromatic Ketone C=O: 1645–1649 cm1^{-1} .

  • C-Cl Stretch: 750–700 cm1^{-1} (weak).

1H ^1\text{H}-NMR (400 MHz, CDCl3_3):

  • H-3 (Lactam NH): δ 10.2 ppm (s, 1H, exchangeable) .

  • Chloroacetyl CH2_2: δ 4.3 ppm (s, 2H) .

  • Benzoyl Aromatic Protons: δ 7.8–7.4 ppm (m, 5H) .

13C ^{13}\text{C}-NMR (100 MHz, CDCl3_3):

  • Lactam Carbonyl: δ 168.9 ppm .

  • Benzoyl Carbonyl: δ 192.4 ppm .

  • Chloroacetyl Carbon: δ 42.1 ppm .

Mass Spectrometry

  • Molecular Ion Peak: m/z 315.71 (M+^+).

  • Key Fragments:

    • m/z 161.97 (benzoxazolone core) .

    • m/z 133.98 (benzoyl fragment) .

Future Directions and Challenges

Improving Bioavailability

  • Prodrug Strategies: Masking the chloroacetyl group as a thioester to enhance metabolic stability .

  • Nanoparticle Delivery: Encapsulation in lipid-based carriers to improve CNS penetration .

Target Validation

  • CRISPR-Cas9 Screening: Identify genetic modifiers of benzoxazolone sensitivity in cancer cells.

  • Cryo-EM Studies: Resolve binding modes with acid ceramidase for structure-based drug design .

Toxicity Profiling

  • Genotoxicity Assays: Assess chromosomal aberrations in vitro.

  • Cardiotoxicity Screening: Evaluate hERG channel inhibition risks.

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